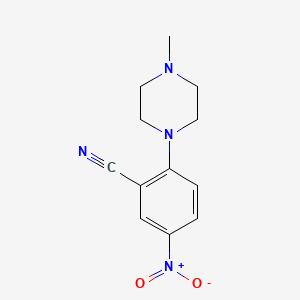

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)12-3-2-11(16(17)18)8-10(12)9-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOKDMGRKXOPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387727 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451459-92-0 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile (CAS 451459-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1] Olaparib is a clinically approved therapeutic for certain types of cancers, particularly those with BRCA1/2 mutations.[2] The structure of this compound incorporates a nitro-activated phenyl ring, a nitrile group, and a 1-methylpiperazine moiety, making it a versatile building block for the construction of more complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in the field of drug discovery and development.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published in peer-reviewed literature, the following properties are compiled from reliable chemical supplier databases and predicted based on its structure.

| Property | Value | Source |

| CAS Number | 451459-92-0 | [3][4] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [3][5] |

| Molecular Weight | 246.27 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Appearance | Predicted to be a yellow to brown solid | General observation for nitroaromatic compounds |

| Melting Point | Not available in primary literature. | |

| Boiling Point | Not available in primary literature. | |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Limited solubility in alcohols and likely insoluble in water. | Based on structural analogy |

Spectroscopic Analysis (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1-methylpiperazine ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 6) | ~8.2-8.4 | d | 1H |

| Aromatic H (position 4) | ~8.0-8.2 | dd | 1H |

| Aromatic H (position 3) | ~7.0-7.2 | d | 1H |

| Piperazine CH₂ (adjacent to N-aryl) | ~3.4-3.6 | t | 4H |

| Piperazine CH₂ (adjacent to N-methyl) | ~2.5-2.7 | t | 4H |

| Methyl (N-CH₃) | ~2.3-2.5 | s | 3H |

Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Coupling constants (J) for ortho and meta coupling are expected to be in the range of 8-9 Hz and 2-3 Hz, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-CN | ~115-118 |

| Aromatic C-NO₂ | ~145-148 |

| Aromatic C-N(piperazine) | ~155-158 |

| Aromatic CH | ~118-135 |

| Nitrile (C≡N) | ~116-120 |

| Piperazine CH₂ (adjacent to N-aryl) | ~50-55 |

| Piperazine CH₂ (adjacent to N-methyl) | ~53-58 |

| Methyl (N-CH₃) | ~45-50 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium, sharp |

| C-NO₂ (Nitro, asymmetric stretch) | 1510 - 1550 | Strong |

| C-NO₂ (Nitro, symmetric stretch) | 1340 - 1370 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2800 - 3000 | Medium |

| C-N (Aromatic-amine) | 1250 - 1350 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to strong |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (246.27). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the piperazine ring.

Synthesis

The primary route for the synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from a 2-halo-5-nitrobenzonitrile with 1-methylpiperazine. The nitro group, being strongly electron-withdrawing and positioned para to the leaving group, activates the aromatic ring for nucleophilic attack.

References

- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile. This compound, belonging to the class of nitrobenzonitriles, has garnered interest within the scientific community, particularly in the realm of drug discovery. Its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel therapeutic agents. This guide delves into the technical details of its synthesis, spectroscopic characterization, and explores its promising role as a potential modulator of key biological targets.

Introduction

This compound is a synthetic organic compound characterized by a benzonitrile core substituted with a nitro group and a methylpiperazine moiety. The presence of these functional groups imparts specific physicochemical properties and potential biological activities. The nitroaromatic and piperazine motifs are prevalent in a wide range of pharmaceuticals, suggesting that this compound could serve as a valuable building block in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this class of molecules.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its chemical reactivity and biological interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 451459-92-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [1] |

| Molecular Weight | 246.27 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CN1CCN(CC1)c1ccc(cc1C#N)--INVALID-LINK--=O | [2] |

| InChI | InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)12-3-2-11(16(17)18)8-10(12)9-13/h2-3,8H,4-7H2,1H3 | [2] |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | 2-8°C | [4] |

Structural Elucidation

Synthesis

The most direct and industrially scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for the synthesis of related aminobenzonitrile derivatives[7].

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. In this synthesis, 2-fluoro-5-nitrobenzonitrile serves as the electrophilic substrate, and 1-methylpiperazine acts as the nucleophile. The presence of the electron-withdrawing nitro group in the para-position to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound via an SNAr reaction. This protocol is adapted from established procedures for similar transformations[7].

Materials:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add potassium carbonate.

-

Add 1-methylpiperazine dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The piperazine protons will likely appear as two broad multiplets corresponding to the two sets of non-equivalent methylene groups. The methyl protons will be a sharp singlet in the upfield region (around δ 2.3 ppm).

¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the nitro group being the most deshielded. The nitrile carbon will appear around δ 115-120 ppm. The piperazine carbons will be in the δ 45-55 ppm range, and the methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 246. The fragmentation pattern will likely involve the loss of the methyl group, cleavage of the piperazine ring, and loss of the nitro group[10][11].

Applications and Biological Relevance

The structural motifs within this compound suggest its potential as a scaffold in drug discovery. Of particular interest is its relationship to known inhibitors of Sirtuin 6 (SIRT6).

Potential as a SIRT6 Inhibitor

SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation[12]. Dysregulation of SIRT6 activity has been implicated in several diseases, including type 2 diabetes and cancer[13]. Therefore, small molecule inhibitors of SIRT6 are of significant therapeutic interest.

A closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent and selective inhibitor of SIRT6 with an IC₅₀ value of 4.93 μM[13][14]. This compound demonstrated the ability to increase the levels of glucose transporter GLUT-1 and reduce blood glucose in a mouse model of type 2 diabetes[13].

Given the structural similarity, it is highly plausible that this compound could also exhibit inhibitory activity against SIRT6. The benzonitrile group can act as a bioisostere for the aniline, potentially offering different binding interactions or physicochemical properties. Further investigation into the structure-activity relationship (SAR) of this class of compounds is warranted to explore the therapeutic potential of the nitrile derivative[15].

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound[16].

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established nucleophilic aromatic substitution protocols. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and exploration of its biological activity. The strong evidence linking its aniline analog to SIRT6 inhibition makes this compound a compelling candidate for further investigation as a potential therapeutic agent for metabolic diseases and other SIRT6-mediated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 3. 2-Methyl-5-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Table 2, SAR of Scaffold 6 Benzonitrile Replacements (<100 μM highlighted) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile IUPAC name

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile: A Key Intermediate in Olaparib Synthesis

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Olaparib, a first-in-class PARP (Poly(ADP-ribose) polymerase) inhibitor.[1][2] Olaparib represents a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutated cancers.[1][3] This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, detailed synthetic protocols, reaction mechanisms, and its strategic transformation into downstream active pharmaceutical ingredients (APIs). By synthesizing data from established chemical literature and supplier information, this document serves as an authoritative resource for understanding and utilizing this critical building block.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzonitrile core substituted with a nitro group and a methylpiperazine moiety. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, making it a versatile substrate for further chemical modification.

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 451459-92-0 | [4] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [4][5] |

| Molecular Weight | 246.27 g/mol | [5] |

| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2C#N)--INVALID-LINK--[O-] | [4] |

| InChI Key | LFOKDMGRKXOPEC-UHFFFAOYSA-N | [4] |

Synthesis and Reaction Mechanism

The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically uses an activated halo-benzonitrile as the starting material.

Causality of the Synthetic Route

The SNAr mechanism is highly effective for this transformation due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile. The chlorine atom serves as a good leaving group. Crucially, the presence of two strong electron-withdrawing groups, the nitro (-NO₂) group para to the chlorine and the nitrile (-CN) group ortho to it, strongly activates the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. N-methylpiperazine acts as the nucleophile, displacing the chloride to form the desired product.

Synthesis Workflow Diagram

References

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 5. This compound [myskinrecipes.com]

A Technical Guide to the Target Deconvolution of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's protein targets is a critical step in drug discovery, bridging the gap between phenotypic screening and mechanism-of-action studies. This guide outlines a systematic, multi-pronged strategy for the target deconvolution of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, a compound of interest whose biological interactome is currently uncharacterized. We present an integrated workflow that begins with a structural analysis to generate initial hypotheses, proceeds through cost-effective in silico predictions, and culminates in rigorous experimental identification and biophysical validation. This document is designed not as a review of known data, but as a prospective experimental roadmap, providing detailed protocols and the scientific rationale behind each methodological choice to empower researchers to elucidate the molecular targets of this and other novel chemical entities.

Section 1: Introduction and Compound Analysis

Overview

The molecule this compound (Molecular Formula: C₁₂H₁₄N₄O₂) is a synthetic organic compound available for research purposes.[1][2][3] However, a thorough review of the scientific literature reveals a lack of published data regarding its specific biological activity and protein targets. The process of identifying these targets, often termed target deconvolution, is essential for understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity. This guide provides a comprehensive, field-proven framework for this endeavor.

Structural and Physicochemical Analysis

A molecule's structure is the primary determinant of its function. An analysis of the key functional groups within this compound allows for the generation of initial, testable hypotheses.

-

Nitroaromatic System: The nitrobenzonitrile core is an electron-withdrawing system. Nitroaromatic compounds are well-represented in pharmacology and are often bio-activated via enzymatic reduction of the nitro group.[4][5] This can produce reactive nitroso and hydroxylamine intermediates capable of forming covalent adducts with macromolecules, including DNA and proteins. This suggests a potential mechanism involving covalent modification of target proteins. A structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), was found to inhibit the replication of several picornaviruses, suggesting an interaction with proteins essential for the viral life cycle.[6]

-

Methylpiperazine Moiety: The N-methylpiperazine group is a common pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7] Its inclusion often improves aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier. Its presence suggests that potential targets may include G-protein coupled receptors (GPCRs), ion channels, or transporters.

Initial Hypothesis Generation

Based on this structural analysis, we can formulate several distinct hypotheses regarding the potential protein targets:

-

Covalent Modifier Hypothesis: Drawing parallels with compounds like NSC59984, which contains both a piperazine and a nitro group and is known to covalently modify cysteines on the tumor suppressor p53, our compound of interest may act as a covalent agent.[8][9][10] Potential targets would be proteins with hyper-reactive cysteine residues.

-

Antiviral Target Hypothesis: Based on the activity of the related molecule MDL-860, the compound may target host or viral proteins essential for viral replication.[6]

-

Kinase Inhibitor Hypothesis: The general scaffold is not dissimilar from those found in many kinase inhibitors. Protein kinases represent one of the largest and most successfully drugged gene families, making them a plausible target class.

These hypotheses are not mutually exclusive but provide a rational starting point for the multi-step investigation detailed below.

Section 2: In Silico Target Prediction: A Computational First-Pass

Rationale for a Computational Approach

Before committing to resource-intensive experimental work, in silico (computational) methods provide a cost-effective and rapid means to scan the entire known proteome for potential binding partners.[11][12] These approaches leverage vast databases of known ligand-target interactions and protein structures to generate a prioritized list of candidate targets, significantly narrowing the experimental search space.[13][14]

Methodologies

Two primary computational strategies should be employed in parallel:

-

Ligand-Based Target Prediction: This method is predicated on the principle that structurally similar molecules often bind to similar protein targets.[11] The 2D structure of this compound (SMILES: CN1CCN(CC1)C1=CC=C(C=C1C#N)--INVALID-LINK--=O[1]) can be used as a query to search public and proprietary databases (e.g., ChEMBL, PubChem, BindingDB) for molecules with high similarity scores. The known targets of these "neighbor" molecules become predicted targets for our compound.

-

Structure-Based Target Prediction (Reverse Docking): This approach "docks" the 3D conformation of the small molecule into the binding sites of thousands of experimentally determined protein structures in databases like the Protein Data Bank (PDB).[11][12] Algorithms score the goodness-of-fit based on factors like shape complementarity and intermolecular forces, ranking proteins by their predicted binding affinity.

In Silico Target Prediction Workflow

The following diagram illustrates the logical flow for computational target prediction.

Caption: Workflow for computational prediction of protein targets.

Data Interpretation and Prioritization

These methods will likely generate a long list of potential targets. Prioritization is key and should be based on:

-

Convergence: Targets identified by both ligand- and structure-based methods are of higher confidence.

-

Scoring: Rank targets by their similarity scores (ligand-based) or docking energies (structure-based).

-

Pathway Analysis: Assess if multiple high-scoring hits belong to a specific protein family (e.g., kinases, GPCRs) or a single biological pathway.

-

Druggability: Prioritize targets with known "druggable" binding pockets.

Section 3: Experimental Target Identification via Chemical Proteomics

Rationale for an Unbiased Experimental Approach

While in silico methods are powerful for hypothesis generation, they are predictive. Chemical proteomics provides an unbiased experimental approach to identify direct binding partners within a complex biological sample, such as a cell lysate, thereby confirming targets in a more relevant physiological context.[15][16][17]

Core Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

The cornerstone of this approach is AC-MS.[18] This technique uses an immobilized version of the small molecule to selectively capture its binding proteins from a proteome. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[19][20]

Experimental Protocol: AC-MS for Target Identification

This process is a multi-step system requiring careful execution and controls.

Step 1: Synthesis of Affinity Probe and Control Matrix

-

Causality: To immobilize the compound, it must be chemically modified with a linker arm suitable for attachment to a solid support (e.g., sepharose beads). The linker attachment point is critical; it must be at a position on the molecule that does not interfere with its interaction with target proteins. Based on the structure, derivatization could be explored via the methylpiperazine nitrogen or by modifying the aromatic ring if synthetic routes allow.

-

Protocol:

-

Synthesize a derivative of this compound containing a linker with a terminal reactive group (e.g., a carboxylic acid or amine).

-

Covalently attach the derivatized compound to activated sepharose beads (e.g., NHS-activated or Epoxy-activated).

-

Crucial Control: Prepare a control matrix by either blocking the reactive groups on the beads directly ("beads-only" control) or, ideally, by immobilizing a structurally similar but biologically inactive analog of the compound. This control is essential to differentiate true binders from proteins that non-specifically adhere to the matrix.[19]

-

Step 2: Affinity Pulldown

-

Protocol:

-

Prepare a native protein lysate from a relevant cell line or tissue (e.g., a human cancer cell line if an anti-proliferative effect is observed).

-

Incubate the lysate with the compound-derivatized beads and the control beads in parallel under native conditions.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration, mild detergents) is a key optimization parameter.

-

Elute the specifically bound proteins. Elution can be achieved by changing pH, increasing salt concentration, or, most specifically, by adding a high concentration of the free (non-immobilized) compound to competitively displace the bound proteins.

-

Step 3: Protein Identification by LC-MS/MS

-

Protocol:

-

Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt/Swiss-Prot) to identify the proteins present in each eluate.

-

AC-MS Workflow Diagram

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Quantitative Data Analysis

To rigorously identify specific binders, a quantitative proteomic strategy is essential. A label-free quantification (LFQ) approach can be used to compare the abundance of each identified protein between the affinity probe eluate and the control eluate.

Table 1: Hypothetical AC-MS Quantitative Data

| Protein ID | Protein Name | LFQ Intensity (Affinity Probe) | LFQ Intensity (Control) | Fold Change (Probe/Control) | p-value |

|---|---|---|---|---|---|

| P04637 | p53 | 1.5 x 10⁸ | 2.1 x 10⁵ | 714 | < 0.001 |

| P00533 | EGFR | 9.8 x 10⁷ | 3.5 x 10⁵ | 280 | < 0.001 |

| Q15759 | PIK3C2A | 8.2 x 10⁷ | 5.0 x 10⁵ | 164 | < 0.005 |

| P62258 | HSP90 | 2.0 x 10⁹ | 1.8 x 10⁹ | 1.1 | 0.85 |

| P02768 | Albumin | 5.0 x 10⁹ | 4.9 x 10⁹ | 1.0 | 0.92 |

Proteins with a high fold-change and low p-value (e.g., p53, EGFR, PIK3C2A) are considered high-confidence hits. Abundant, non-specific binders (e.g., HSP90, Albumin) will have a fold-change near 1.

Section 4: Biophysical Validation of Target Engagement

Rationale for Orthogonal Validation

AC-MS identifies proteins that interact with the immobilized compound. However, it is imperative to validate these interactions using orthogonal, biophysical methods that (a) confirm a direct interaction with the unmodified compound and (b) quantify the binding affinity and kinetics.

Primary Validation: Thermal Shift Assay (TSA)

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to confirm direct ligand binding.[21][22] The binding of a ligand typically stabilizes the tertiary structure of a protein, resulting in an increase in its melting temperature (Tₘ). This change (ΔTₘ) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.[23][24]

Protocol: High-Throughput Thermal Shift Assay

-

Reagent Preparation:

-

For each protein hit identified by AC-MS, obtain or express a purified, recombinant version.

-

Prepare a solution of the protein (typically 2-5 µM) in a suitable buffer.

-

Prepare a working solution of an environmentally sensitive dye (e.g., SYPRO™ Orange) and add it to the protein solution.

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO), along with a vehicle-only control (DMSO).

-

-

Assay Execution:

-

In a 96- or 384-well PCR plate, aliquot the protein/dye mixture.

-

Add the serially diluted compound or DMSO control to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

-

Data Acquisition:

-

Program the instrument to slowly ramp the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), measuring fluorescence at each increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate melt curves. The Tₘ is the midpoint of the sigmoidal transition.

-

Calculate the ΔTₘ as (Tₘ with compound) - (Tₘ with DMSO). A significant positive ΔTₘ confirms stabilizing binding.

-

Table 2: Sample TSA Validation Data

| Protein Target | Tₘ (DMSO Control) | Tₘ (10 µM Compound) | ΔTₘ (°C) | Result |

|---|---|---|---|---|

| p53 | 42.1°C | 48.5°C | +6.4 | Strong Binder |

| EGFR | 55.3°C | 59.1°C | +3.8 | Binder |

| PIK3C2A | 49.8°C | 49.9°C | +0.1 | Non-binder |

| Negative Control (BSA) | 62.5°C | 62.6°C | +0.1 | Non-binder |

Secondary Validation & Kinetics: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[25][26] It provides precise data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[27][28]

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified target protein (the "ligand") onto the surface of an SPR sensor chip. A control flow cell should be prepared for reference subtraction.

-

Analyte Injection: Prepare a series of precise concentrations of this compound (the "analyte") in running buffer.

-

Binding Measurement: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate. The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of analyte binding.

-

Dissociation: After the association phase, flow running buffer without the analyte over the surface to measure the dissociation of the compound.

-

Data Analysis: Fit the resulting sensorgrams (response vs. time curves) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

Target Validation Workflow Diagram

Caption: Workflow for biophysical validation of protein targets.

Section 5: Functional Characterization of Target Interaction

Rationale for Functional Assays

Confirming that a compound binds to a protein with high affinity is a crucial milestone. The final step is to determine the functional consequence of that binding—does it inhibit or activate the protein's biological function? This requires a specific functional assay for the validated target.

Case Study: In Vitro Kinase Assay

Context: If a protein kinase (e.g., EGFR from the hypothetical data) is confirmed as a high-affinity binder, its functional modulation must be assessed.

Protocol: Fluorescence-Based In Vitro Kinase Assay [29]

-

Principle: This assay measures the phosphorylation of a specific peptide substrate by the kinase. Inhibition is measured as a decrease in the signal, which is often generated via fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).[30]

-

Reagents:

-

Recombinant active kinase (e.g., EGFR).

-

Specific peptide substrate for the kinase.

-

ATP (the phosphate donor).

-

Detection reagents (e.g., phospho-specific antibody conjugated to a fluorophore).

-

Serial dilution of this compound.

-

-

Procedure:

-

In a microplate, combine the kinase and the test compound at various concentrations and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[30] Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).

-

Terminate the reaction and add the detection reagents.

-

Read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Section 6: Conclusion and Future Directions

The deconvolution of protein targets for a novel compound like this compound is a systematic process of hypothesis building and rigorous testing. The integrated workflow presented here—moving from in silico prediction to unbiased chemical proteomics and culminating in quantitative biophysical and functional validation—provides a robust framework for success. This strategy minimizes wasted resources by using broad, inexpensive techniques to funnel candidates into more focused, definitive assays.

Upon successful validation of one or more targets, future work would involve cellular target engagement assays (e.g., cellular thermal shift assay), structural biology studies (e.g., X-ray co-crystallography) to understand the binding mode, and medicinal chemistry efforts to optimize the compound's potency and selectivity, ultimately paving the way for preclinical development.

References

- 1. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]

- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 22. axxam.com [axxam.com]

- 23. eubopen.org [eubopen.org]

- 24. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 27. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nicoyalife.com [nicoyalife.com]

- 29. benchchem.com [benchchem.com]

- 30. In vitro kinase assay [protocols.io]

A Strategic Approach to the Preliminary Toxicity Assessment of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicological assessment of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile (CAS No: 451459-92-0), a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1][2][3] Given its structural motifs—a nitroaromatic ring, a nitrile group, and a methylpiperazine moiety—a multi-pronged approach to toxicity evaluation is imperative. This document provides a structured framework for researchers and drug development professionals, detailing the scientific rationale behind the selection of key assays, step-by-step experimental protocols, and data interpretation. The assessment core is built upon a foundation of in silico analysis, in vitro cytotoxicity, and genotoxicity evaluations, designed to identify potential hazards early in the development pipeline, thereby ensuring a robust and scientifically sound safety profile.

Introduction and Compound Profile

This compound is a small molecule whose biological activities are not yet extensively characterized in public literature.[4][5][6][7] The presence of a nitrobenzene group is a notable structural alert, as nitroaromatic compounds are often associated with mutagenic and genotoxic effects, primarily through the metabolic reduction of the nitro group to reactive intermediates.[8] Furthermore, the nitrile functional group can, in some cases, be metabolized to release cyanide, although this is highly structure-dependent.[9][10] The piperazine ring is a common scaffold in medicinal chemistry.[11]

This preliminary assessment strategy is therefore designed to address the key potential liabilities suggested by the compound's structure.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 451459-92-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [2] |

| Physical State | Powder Solid | [12] |

| Appearance | Yellow | [12] |

Hazard Identification from Existing Data

A critical first step in any toxicological assessment is the review of existing safety data. Safety Data Sheets (SDS) from suppliers provide initial GHS hazard classifications.

Table 2: Summary of GHS Hazard Classifications

| Hazard Statement | Classification | Notes | Source |

| H300 | Acute toxicity, Oral (Category 2) | Fatal if swallowed. | [12] |

| H311 + H331 | Acute toxicity, Dermal (Category 3) / Inhalation (Category 3) | Toxic in contact with skin or if inhaled. | [12] |

| H302 / H312 / H332 | Acute toxicity, Oral / Dermal / Inhalation (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled. | [13][14] |

| H315 | Skin irritation (Category 2) | Causes skin irritation. | [13] |

| H319 | Eye irritation (Category 2) | Causes serious eye irritation. | [13] |

| H402 | Short-term (acute) aquatic hazard (Category 3) | Harmful to aquatic life. |

Note: Classifications can vary between suppliers. The most stringent classifications are presented here to ensure the highest level of safety precaution.

The existing data indicates significant acute toxicity.[12] The primary goal of the subsequent experimental plan is to investigate the underlying mechanisms of this toxicity, with a particular focus on genotoxicity, which is a critical concern for pharmaceuticals and other regulated chemicals.

Proposed Experimental Workflow for Preliminary Toxicity Assessment

The proposed workflow is a tiered approach, starting with broad cytotoxicity screening to determine relevant concentration ranges for more specific and mechanistically informative assays.

Caption: Proposed workflow for the preliminary toxicity assessment of this compound.

In Vitro Cytotoxicity Screening

Rationale: The initial step is to determine the concentrations at which the compound elicits cytotoxic effects in vitro. This is crucial for selecting appropriate, non-overtly toxic dose levels for subsequent, more sensitive assays like genotoxicity tests.[15] Two assays with different endpoints are recommended to provide a more complete picture of the cytotoxic mechanism.

-

Cell Line Selection:

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is metabolically competent and widely used in toxicology. It is particularly relevant for compounds like nitroaromatics that may require metabolic activation to exert their toxic effects.[9][16]

-

HEK293 (Human Embryonic Kidney): A non-hepatic cell line to assess baseline cytotoxicity and potential for non-liver-specific toxicity.[17]

-

Protocol: MTT Assay for Metabolic Viability

-

Cell Seeding: Seed HepG2 or HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Rationale: Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.[18] Given the nitroaromatic structure of the target compound, assessing its genotoxic potential is of paramount importance.[19] A standard battery of tests is required to assess different genotoxic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity).[20][21] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[21] The inclusion of a liver S9 fraction is critical for detecting compounds that require metabolic activation to become mutagenic, a known mechanism for many nitroarenes.[19][21][22]

Caption: Workflow for the Ames Test, including metabolic activation with S9 fraction.

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).[20]

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolically active S9 fraction from Aroclor 1254-induced rat liver.

-

Treatment Mixture: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

-

Top Agar: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

Causality: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[23][24] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during anaphase of cell division.[25][26] This assay is a cornerstone of genotoxicity testing batteries as it provides information on chromosomal damage, a different endpoint from the gene mutations detected by the Ames test.[25]

Protocol: Cytokinesis-Block Micronucleus Assay (CBMN)

-

Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[23]

-

Treatment: Expose the cells to at least three concentrations of the test compound, selected based on the prior cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include negative (vehicle) and positive (e.g., Mitomycin C for -S9, Cyclophosphamide for +S9) controls. Conduct the assay with and without S9 metabolic activation.

-

Addition of Cytochalasin B: Add Cytochalasin B (CytoB) to the cultures at an appropriate time to block cytokinesis without inhibiting nuclear division. This results in the accumulation of binucleated cells, which are the cells scored for micronuclei.[24]

-

Harvesting: Harvest the cells after a total culture time equivalent to 1.5-2 normal cell cycles.

-

Slide Preparation: Prepare slides using a cytocentrifuge, then fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Interpretation: A significant, dose-related increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Synthesis of Findings and Preliminary Risk Statement

The culmination of this preliminary assessment is the integration of all data points.

-

Scenario 1: Negative Results. If the compound is non-cytotoxic at reasonable concentrations and negative in both the Ames and micronucleus assays, it has a low preliminary risk profile for genotoxicity. Further safety studies could proceed with higher confidence.

-

Scenario 2: Cytotoxic but Not Genotoxic. If the compound shows cytotoxicity but is negative in well-conducted genotoxicity assays, the primary concern is acute toxicity, not mutagenicity. The mechanism of cytotoxicity would warrant further investigation.

-

Scenario 3: Positive Genotoxicity Results. A positive result in either the Ames test (mutagenicity) or the micronucleus assay (clastogenicity/aneugenicity) is a significant finding.

-

Ames Positive: Indicates the compound is a bacterial mutagen. The relevance to mammals depends on whether metabolic activation was required. This is a major red flag for drug development.

-

Micronucleus Positive: Indicates the compound damages chromosomes. This is also a significant concern. Further studies to distinguish between clastogenicity and aneugenicity (e.g., using CREST staining) may be warranted.[27]

-

A positive genotoxicity finding for this compound would be consistent with the known properties of some nitroaromatic compounds and would necessitate a thorough risk-benefit analysis before any further development is considered.[19][8]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 3. scbt.com [scbt.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 8. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro cytotoxicity and genotoxicity of single and combined pesticides used by Bolivian farmers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biotoxicity.com [biotoxicity.com]

- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 25. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to generate reliable and submission-quality data. The methodologies described herein are grounded in established principles of physical chemistry and guided by international regulatory standards, ensuring a self-validating system for data generation and interpretation.

Introduction: The Significance of this compound

This compound, with the chemical formula C12H14N4O2[1][2], is a substituted benzonitrile derivative. Its molecular structure, featuring a methylpiperazine group and a nitro group, suggests its potential utility as a versatile building block in the synthesis of pharmacologically active agents. The piperazine moiety is a common scaffold in many marketed drugs, conferring desirable pharmacokinetic properties, while the nitrobenzonitrile portion offers multiple avenues for synthetic modification.

A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 451459-92-0 | [1][3] |

| Molecular Formula | C12H14N4O2 | [1][2] |

| Molecular Weight | 246.27 g/mol | [2] |

Solubility Profiling: A Multipronged Approach

Solubility is a critical parameter that dictates the bioavailability of a drug substance and influences its formulation design. A comprehensive solubility profile should be established across a range of relevant solvent systems.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 2 for a recommended list). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

| Solvent System | Rationale |

| Water | Baseline aqueous solubility. |

| pH Buffers (e.g., pH 2, 4.5, 6.8, 7.4) | To assess the impact of pH on the solubility of the basic piperazine moiety. |

| Methanol, Ethanol, Isopropanol | Common organic solvents used in synthesis and purification. |

| Acetonitrile | A common solvent in reversed-phase HPLC. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent used for compound storage and initial screening. |

| Simulated Gastric Fluid (SGF) | To predict solubility in the stomach. |

| Simulated Intestinal Fluid (SIF) | To predict solubility in the small intestine. |

Table 2: Recommended Solvent Systems for Solubility Profiling

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Data |

| pH 2.0 Buffer | 25 | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

| DMSO | 25 | Experimental Data |

Table 3: Example of a Solubility Data Table for this compound

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of analytical methods.[6][7][8] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7]

General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Analytical Method: A stability-indicating analytical method, typically a gradient reversed-phase HPLC method, must be developed and validated to separate the parent compound from all process-related impurities and degradation products.[4]

Experimental Protocols for Forced Degradation

The following stress conditions are recommended based on ICH guidelines.[7][8]

4.2.1. Hydrolytic Degradation

-

Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

-

Neutral Conditions: Reflux the compound in water at elevated temperature (e.g., 60 °C) for a defined period.

4.2.2. Oxidative Degradation

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

4.2.3. Thermal Degradation

-

Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber for an extended period.

4.2.4. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

Caption: Overview of a Forced Degradation Study.

Data Presentation: Stability Summary

A summary table should be created to present the findings from the forced degradation studies.

| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Experimental Data | Experimental Data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | Experimental Data | Experimental Data |

| Oxidation | 3% H2O2, RT | 24 h | Experimental Data | Experimental Data |

| Thermal | 80°C (solid) | 7 days | Experimental Data | Experimental Data |

| Photolytic | ICH Q1B | 7 days | Experimental Data | Experimental Data |

Table 4: Example of a Forced Degradation Summary Table

Conclusion

References

- 1. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmtech.com [pharmtech.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols: Development of a Cell-Based Assay for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, a Putative Kinase Inhibitor

Authored by a Senior Application Scientist

Abstract

The development of novel small molecule inhibitors targeting key cellular signaling pathways is a cornerstone of modern drug discovery, particularly in oncology. This document provides a comprehensive guide for the development and validation of a robust cell-based assay to characterize the biological activity of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. While the precise molecular target of this compound is yet to be fully elucidated, its structural motifs are suggestive of kinase inhibitory activity. Therefore, this guide will focus on establishing an assay to evaluate its effect on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4] We will detail the rationale for targeting this pathway, provide a step-by-step protocol for an In-Cell Western™ assay to measure the phosphorylation of a key downstream mTORC1 substrate, and outline a rigorous validation process to ensure the assay is suitable for compound characterization and screening.

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that integrates a multitude of extracellular and intracellular signals to control fundamental cellular processes.[1][4] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate distinct downstream effectors.[1][3][4][5][6][7]

-

mTORC1 , which is sensitive to the inhibitor rapamycin, is a master regulator of protein synthesis and cell growth.[1][7] It achieves this by phosphorylating key substrates such as the p70 ribosomal S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

-

mTORC2 is generally insensitive to acute rapamycin treatment and is involved in the activation of AKT, thereby regulating cell survival and cytoskeletal organization.[1][8]

Given the frequent hyperactivation of this pathway in various cancers, mTOR has emerged as a prime therapeutic target.[6][8] The development of small molecule inhibitors that can modulate the activity of this pathway is therefore of significant interest. Cell-based assays provide a physiologically relevant context to assess the efficacy and potency of such compounds, as they account for cellular uptake, metabolism, and on-target engagement within an intact biological system.[9][10][11]

This application note will describe the development of a quantitative, high-throughput compatible In-Cell Western™ assay to assess the inhibitory potential of this compound on mTORC1 signaling.

Assay Principle: The In-Cell Western™ for Phospho-S6 Detection

The In-Cell Western™ (ICW) assay is a powerful immunocytochemical method that allows for the simultaneous detection and quantification of two proteins in fixed cells within a microplate format.[12] This technique combines the specificity of antibodies with the quantitative capabilities of infrared fluorescence detection, offering several advantages for inhibitor characterization:

-

Physiological Relevance : The assay measures protein phosphorylation within the context of the cellular environment, providing a more accurate representation of a compound's biological effect compared to biochemical assays.[12]

-

High-Throughput Amenability : The microplate-based format is well-suited for screening multiple compounds and concentrations simultaneously.[12]

-

Quantitative and Reproducible : The use of near-infrared fluorescent dyes provides a broad linear range and low background, enabling accurate and reproducible quantification of protein levels.[12]

-

Multiplexing Capability : The use of two different fluorescent dyes allows for the normalization of the phospho-protein signal to the total protein or a housekeeping protein signal in the same well, correcting for variations in cell number.[12]

In this proposed assay, we will quantify the phosphorylation of the ribosomal protein S6 (pS6) at Ser235/236, a downstream target of S6K1 and thus a reliable biomarker for mTORC1 activity.[7] A second antibody will be used to detect total S6 or another housekeeping protein for normalization. A decrease in the pS6 signal upon treatment with this compound would indicate inhibition of the mTORC1 pathway.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: A cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7, U87-MG, or HeLa cells).

-

Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Plate: 96-well or 384-well clear-bottom, black-walled microplates.

-

Reagents for ICW:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

-

Primary antibodies:

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody

-

Mouse anti-total S6 Ribosomal Protein antibody

-

-

Secondary antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG

-

IRDye® 680RD Goat anti-Mouse IgG

-

-

-

Instrumentation:

-

Standard cell culture incubator (37°C, 5% CO2)

-

Multichannel pipette or automated liquid handler

-

Infrared imaging system (e.g., LI-COR® Odyssey® CLx)

-

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into the wells of a 96-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical 8-point dose-response curve might range from 100 µM to 0.01 µM.

-

Include appropriate controls:

-

Vehicle control (DMSO-treated cells)

-

Positive control (a known mTOR inhibitor like rapamycin)

-

Untreated control (media only)

-

-

Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 2, 6, or 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Remove the treatment solutions and wash the cells once with 150 µL of cold PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature to fix the cells.

-

Wash the wells three times with 150 µL of PBS containing 0.1% Triton X-100.

-

Add 100 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash the wells three times with 150 µL of PBS containing 0.1% Tween-20.

-

Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Prepare a solution of primary antibodies in blocking buffer at their optimal dilutions.

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C with gentle shaking.

-

Wash the wells five times with 150 µL of PBS containing 0.1% Tween-20.

-

Prepare a solution of the fluorescently labeled secondary antibodies in blocking buffer.

-

Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Wash the wells five times with 150 µL of PBS containing 0.1% Tween-20.

-

-

Image Acquisition and Data Analysis:

-

Ensure the bottom of the plate is clean and dry.

-

Scan the plate using an infrared imaging system. Set the instrument to detect signals in both the 700 nm and 800 nm channels.

-

The integrated intensity of the signal in each well is then quantified using the instrument's software.

-

The signal for the phospho-protein (800 nm channel) is normalized to the signal for the total protein or housekeeping protein (700 nm channel).

-

The normalized data is then used to generate dose-response curves and calculate the IC50 value.[13]

-

Assay Validation: Ensuring a Self-Validating System

A robust and reliable assay is essential for making confident decisions in a drug discovery program.[14][15][16][17][18] The following parameters should be assessed to validate the phospho-S6 In-Cell Western™ assay.

Key Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A statistical measure of the separation between the positive and negative controls. It reflects the quality and dynamic range of the assay. | Z' > 0.5 |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control (e.g., stimulated cells) to the signal from the negative control (e.g., unstimulated or maximally inhibited cells). | S/B > 3 |

| Intra-plate and Inter-plate Precision | The variability of the assay within a single plate and between different plates, respectively. Expressed as the coefficient of variation (%CV). | %CV < 20% |

| IC50 Reproducibility | The consistency of the calculated IC50 value for a reference compound (e.g., rapamycin) across multiple experiments. | Consistent IC50 values within a 2-3 fold range |

Data Presentation and IC50 Calculation

The normalized data should be plotted with the log of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve with a variable slope should then be fitted to the data using a non-linear regression analysis program (e.g., GraphPad Prism).[13] The IC50, which is the concentration of the inhibitor that produces a 50% reduction in the phospho-S6 signal, can be determined from this curve.[12][13][19][20]

Visualizations

The PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTORC1 signaling pathway.

In-Cell Western™ Experimental Workflow

Caption: Step-by-step workflow for the In-Cell Western™ assay.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a cell-based assay to characterize the inhibitory activity of this compound on the mTOR signaling pathway. The described In-Cell Western™ protocol for measuring phospho-S6 levels offers a robust, quantitative, and high-throughput compatible method for determining the potency of this putative kinase inhibitor. By adhering to the outlined validation principles, researchers can generate high-quality, reproducible data to support lead optimization and further preclinical development. This comprehensive approach ensures the generation of trustworthy results and provides a solid foundation for the continued investigation of novel therapeutic compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 9. inits.at [inits.at]

- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. clyte.tech [clyte.tech]

- 14. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]

- 15. marinbio.com [marinbio.com]

- 16. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. pharmaron.com [pharmaron.com]

- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Importance of IC50 Determination | Visikol [visikol.com]

Application Notes & Protocols: Leveraging 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile in High-Throughput Screening for Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Nitrobenzonitrile Scaffold

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2][3] The compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is a small molecule featuring a nitrobenzonitrile core coupled with a methylpiperazine moiety. While direct biological activity for this specific molecule is not extensively documented, its structural components are present in various biologically active agents. For instance, the nitro group is a functional group in numerous approved drugs and bioactive compounds.[4][5] Furthermore, a structurally related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an inhibitor of SIRT6, a member of the histone deacetylase (HDAC) family.[6]